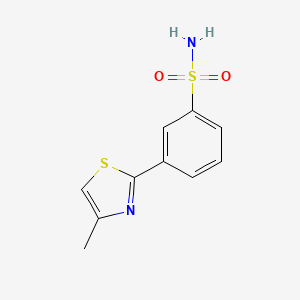

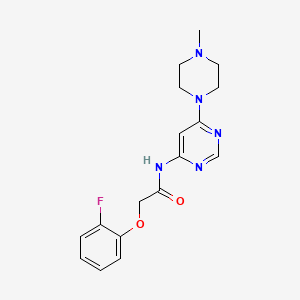

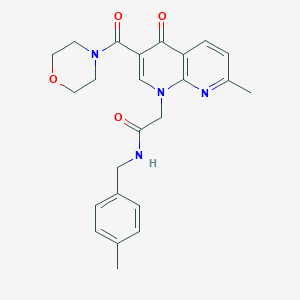

3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide” is a derivative of thiazole and sulfonamide . Thiazole is an important heterocycle in the world of chemistry, with a ring consisting of sulfur and nitrogen. The pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, a series of N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives were designed, synthesized, and characterized by 1H NMR, 13C NMR, and HRMS . Another study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .Molecular Structure Analysis

The molecular structure of “3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide” can be analyzed using techniques such as 1H NMR and 13C NMR .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . In a study, N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives showed sensitivity to certain fungi .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide” can be determined using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .科学的研究の応用

Drug Development

Thiazole, a moiety in the compound, has been an important heterocycle in the world of chemistry . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Antimicrobial Applications

The antibacterial efficacy of freshly synthesized imidazotriazole-incorporated thiazoles was investigated against a spectrum of microbiological species . The synthesis was afforded by the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .

Antifungal Applications

The in vitro antifungal activities of 4a – v against Colletotrichum orbiculare, Botrytis cinerea and Rhizoctonia solani at the dosage of 50 μg/mL were evaluated compared with the commercial fungicide propiconazole .

Herbicidal Applications

The bioassay results show that most of the synthesized compounds possess moderate to good herbicidal activities when fluorine-containing phenyl groups are introduced into molecular structures .

Root Growth Stimulant

Among the synthesized new 1,2,4-triazol derivatives, CGR3 could be applied as a new agro-chemical, functioning as a root growth stimulant, which promotes primary root length, influences the levels of endogenous hormones (IAA, ABA and GA3) to play an important role in controlling the primary root development .

Skeletal Editing of Organic Molecules

Several months ago, Prof. Levin and co-workers from University of Chicago developed an elegant method for the “skeletal editing” of organic molecules by nitrogen atom deletion . Their strategy included the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .

Safety and Hazards

将来の方向性

The future directions for “3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide” could involve further exploration of its potential biological activities, such as its antibacterial properties . Additionally, the design and discovery of N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives as novel fungicides could be a promising area of research .

作用機序

Target of Action

The primary target of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapy .

Mode of Action

The compound’s interaction with CDK2 may inhibit the kinase’s activity, thereby disrupting the progression of the cell cycle and potentially leading to cell death .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and apoptosis . This disruption of the cell cycle is particularly significant in cancer cells, which rely on rapid cell division for their growth and survival .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and efficacy .

Result of Action

The result of the compound’s action is the disruption of the cell cycle, potentially leading to cell cycle arrest and apoptosis . This effect is particularly significant in cancer cells, which rely on rapid cell division for their growth and survival . By disrupting the cell cycle, the compound could potentially inhibit the growth of cancer cells and induce their death .

Action Environment

The action of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide can be influenced by various environmental factors. These factors could include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins that could interact with the compound . Understanding these factors and how they influence the compound’s action is crucial for optimizing its use as a therapeutic agent .

特性

IUPAC Name |

3-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c1-7-6-15-10(12-7)8-3-2-4-9(5-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFBWWGVGCTQAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC(=CC=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2513935.png)

![1-(4-methylphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B2513936.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2513944.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2513947.png)

![8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513954.png)